Lipophilicity Gain Versus the Des-phenyl Analog
The target compound possesses a computed XLogP3 of 1.6, representing a ~2.1 log-unit increase in lipophilicity compared with oxane-3-carboxylic acid (XLogP3 ≈ –0.5), attributable to the addition of the phenyl substituent [1]. This difference corresponds to an approximately 126-fold higher predicted octanol–water partition coefficient for the target compound.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | Oxane-3-carboxylic acid (CAS 873397-34-3), XLogP3 ≈ –0.5 (estimated by ChemSpider/ALOGPS consensus) |
| Quantified Difference | ΔXLogP3 ≈ +2.1; ~126-fold higher predicted partition coefficient |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability and may influence oral bioavailability, making the target compound a more suitable starting point for CNS or intracellular target programs compared with the des-phenyl analog.
- [1] PubChem Compound Summary for CID 51723209, rac-(2R,3R)-2-phenyloxane-3-carboxylic acid. XLogP3 = 1.6. National Center for Biotechnology Information (2025). View Source
